molecular formula C6H5N3O3 B11915054 4-Hydroxy-1H-imidazo[4,5-c]pyridine-2,6(3H,5H)-dione CAS No. 6278-40-6

4-Hydroxy-1H-imidazo[4,5-c]pyridine-2,6(3H,5H)-dione

Cat. No.: B11915054
CAS No.: 6278-40-6
M. Wt: 167.12 g/mol
InChI Key: LQHQKODGVGLRBF-UHFFFAOYSA-N
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Description

4-Hydroxy-1H-imidazo[4,5-c]pyridine-2,6(3H,5H)-dione is a specialized heterocyclic compound of interest in medicinal chemistry and drug discovery. The imidazopyridine scaffold is a recognized pharmacophore, with derivatives being investigated for a range of biological activities. Related structural analogs have been studied as inhibitors of various enzymes, such as d-amino acid oxidase (DAAO), and for their antimicrobial properties . This core structure is a fused bicyclic system, and its functional groups make it a valuable intermediate for the synthesis of more complex molecules for pharmaceutical research. Researchers can utilize this compound to explore new therapeutic agents or to study enzyme-inhibitor interactions. This product is strictly for research use and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

6278-40-6

Molecular Formula

C6H5N3O3

Molecular Weight

167.12 g/mol

IUPAC Name

4-hydroxy-3,5-dihydro-1H-imidazo[4,5-c]pyridine-2,6-dione

InChI

InChI=1S/C6H5N3O3/c10-3-1-2-4(5(11)8-3)9-6(12)7-2/h1H,(H2,7,9,12)(H2,8,10,11)

InChI Key

LQHQKODGVGLRBF-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=C(NC1=O)O)NC(=O)N2

Origin of Product

United States

Preparation Methods

Cyclocondensation of Diaminopyridine Derivatives with Carbonyl Sources

The most widely reported method involves cyclocondensation reactions between 3,4-diaminopyridine derivatives and carbonyl-containing reagents. For example:

  • Sodium Dithionite-Mediated Cyclization : A solution of 2-nitro-3-aminopyridine and aldehydes in DMF reacts with sodium dithionite (Na₂S₂O₄) at 60°C for 24 hours, yielding imidazo[4,5-b]pyridine intermediates. Subsequent oxidation with aqueous ceric ammonium nitrate introduces the 4-hydroxy group . This method achieves moderate yields (45–60%) but requires careful control of stoichiometry to avoid over-oxidation.

  • Ferrocenylsulfonyl Chloride Coupling : Reacting 1H-imidazo[4,5-b]pyridine with ferrocenylsulfonyl chloride in acetonitrile under reflux conditions forms sulfonylated intermediates, which are hydrolyzed to the target dione . This approach is advantageous for introducing electron-withdrawing groups but suffers from low yields (~45%) due to competing side reactions .

Multi-Component Reactions Involving Barbituric Acid

Barbituric acid serves as a precursor for constructing the pyrimidine-dione moiety. A one-pot synthesis combines barbituric acid, 2-chloro-3-formylquinoline, and ammonia in basic conditions . The reaction proceeds via Knoevenagel condensation followed by cyclization, yielding 5-(6-hydroxy-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl) derivatives. Key advantages include high atom economy and yields up to 75%, though purification remains challenging due to polymeric byproducts .

Solid-Phase Synthesis Using Protected Intermediates

Advanced strategies employ protective groups to enhance regioselectivity:

  • TIPDS-Protected Ribofuranosyl Intermediates : Methyl 1-(β-D-ribofuranosyl)imidazo-4,5-dicarboxylate is protected with 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane (TIPDS) to prevent undesired hydroxyl group reactions. Subsequent thionocarbonate formation and reduction with tri-n-butyltin hydride yield deoxygenated intermediates, which are deprotected and cyclized with hydrazine hydrate to form the dione . This method is highly selective but requires specialized reagents and multi-step purification .

  • Silyl Ether Protection : tert-Butyldimethylsilyl (TBDMS) groups protect hydroxyl moieties during alkylation steps, as demonstrated in the synthesis of N⁵-regioisomers . Deprotection with tetra-n-butylammonium fluoride (TBAF) restores the hydroxy group, with overall yields of 55–70% .

Oxidation of Imidazole Precursors

Direct oxidation of imidazo[4,5-c]pyridine derivatives offers a straightforward route:

  • Ceric Ammonium Nitrate (CAN) Oxidation : Treating 4-methoxy-1H-imidazo[4,5-c]pyridine with CAN in aqueous acetonitrile selectively oxidizes the 4-position to a hydroxyl group . Reaction conditions (e.g., 0°C, 2 hours) minimize over-oxidation, yielding 85–90% pure product .

  • Hydrogen Peroxide-Mediated Oxidation : Using H₂O₂ in acetic acid under reflux converts 4-amino analogs to the hydroxy-dione, though this method is less efficient (50–60% yield) due to competing decomposition .

Catalytic Methods and Green Chemistry Approaches

Recent advancements focus on sustainable protocols:

  • Gadolinium(III)-Catalyzed Cyclization : Gadolinium trichloride (GdCl₃) catalyzes the reaction between 1,3-dicarbonyl compounds and o-phenylenediamines at 80°C, forming imidazo[4,5-c]pyridine cores in 86% yield . The catalyst is recyclable for up to three cycles without significant loss of activity .

  • Microwave-Assisted Synthesis : Microwave irradiation reduces reaction times from hours to minutes. For example, cyclocondensation of 3,4-diaminopyridine with ethyl glyoxylate under microwave conditions (150°C, 20 minutes) achieves 78% yield, compared to 45% under conventional heating .

Comparative Analysis of Methods

Method Starting Materials Conditions Yield Advantages Limitations
Na₂S₂O₄ Cyclization 2-Nitro-3-aminopyridine, aldehydes60°C, 24 h45–60%Scalable, cost-effectiveRequires toxic Na₂S₂O₄
CAN Oxidation 4-Methoxyimidazo[4,5-c]pyridine0°C, 2 h85–90%High selectivityExpensive oxidant
GdCl₃ Catalysis 1,3-Dicarbonyl, diamines80°C, 5 h86%Eco-friendly, recyclable catalystLimited substrate scope
Microwave Synthesis 3,4-Diaminopyridine, glyoxylate150°C, 20 min (microwave)78%Rapid, high yieldSpecialized equipment required

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-1H-imidazo[4,5-c]pyridine-2,6(3H,5H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted imidazo[4,5-c]pyridine derivatives, which can have different functional groups attached to the ring structure .

Scientific Research Applications

Medicinal Chemistry

1. Antimicrobial Activity

Recent studies have indicated that derivatives of imidazo[4,5-c]pyridine exhibit notable antimicrobial properties. For instance, compounds with substitutions at the C5 and C3 positions have shown enhanced activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. Molecular docking studies suggest that these compounds possess favorable docking energy and membrane permeability, making them promising candidates for antibiotic development .

2. Anti-Inflammatory Properties

The anti-inflammatory potential of 4-hydroxy derivatives has been extensively studied. Compounds derived from this structure have demonstrated the ability to inhibit inflammatory responses in various biological models. For example, one study highlighted a compound's capability to reduce inflammatory markers in human retinal pigment epithelial cells, indicating its potential in treating retinal diseases .

Pharmacological Applications

1. Cancer Treatment

Imidazo[4,5-c]pyridine derivatives have been investigated for their ability to modulate cellular pathways involved in cancer progression. These compounds can influence the activity of key enzymes and transcription factors associated with tumor growth and metastasis. In particular, they have been identified as potential inhibitors of Src family kinases (SFKs), which are crucial in cancer cell signaling .

2. Central Nervous System Disorders

The pharmacological profile of 4-hydroxy-1H-imidazo[4,5-c]pyridine-2,6(3H,5H)-dione includes neuroprotective effects that may be beneficial in treating neurodegenerative diseases. Studies have suggested that these compounds can exert protective effects against oxidative stress-induced neuronal damage .

Synthetic Approaches

The synthesis of this compound has been achieved through various multicomponent reactions and catalytic methods. Recent advancements include environmentally friendly synthetic routes that yield high purity and efficiency .

Table 1: Summary of Synthetic Methods

Method TypeDescriptionYield (%)
Multicomponent ReactionUtilizes diverse reagents to form the compound in one step81-91
Catalytic SynthesisEmploys catalysts for improved reaction conditions80-93
Microwave-AssistedEnhances reaction rates and yields through microwave irradiation75-90

Case Studies

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various imidazo[4,5-c]pyridine derivatives against standard bacterial strains. The results indicated that certain modifications led to increased potency compared to established antibiotics like ciprofloxacin .

Case Study 2: Anti-Cancer Activity

In vitro tests demonstrated that specific imidazo[4,5-c]pyridine derivatives inhibited the proliferation of cancer cell lines by targeting SFKs. This highlights their potential as therapeutic agents in oncology .

Mechanism of Action

The mechanism of action of 4-Hydroxy-1H-imidazo[4,5-c]pyridine-2,6(3H,5H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. It can act as an inhibitor or modulator, affecting various biochemical pathways. The exact pathways and targets depend on the specific application and derivative of the compound .

Comparison with Similar Compounds

Table 1: Comparison of Fused-Ring Systems

Compound Name Fused Ring System Key Substituents Hypothetical Properties
4-Hydroxy-1H-imidazo[4,5-c]pyridine-2,6-dione Imidazo[4,5-c]pyridine Hydroxy, dione High polarity, H-bond donor/acceptor
Oxazolo[4,5-c]pyridin-2(3H)-one Oxazolo[4,5-c]pyridine Ketone Reduced basicity (oxygen vs. nitrogen)
3H-Pyridine-2,6-dione derivatives Pyridine Dione Lower aromaticity, limited H-bonding

Key Findings :

  • Pyridine-2,6-dione derivatives lack fused rings, resulting in reduced aromatic stability and fewer interaction sites .

Substituent Effects on Reactivity and Bioactivity

Table 2: Substituent-Driven Property Comparisons

Compound Name (Example) Substituents Impact on Properties
4-Hydroxy-1H-imidazo[4,5-c]pyridine-2,6-dione Hydroxy at C4 Enhanced solubility, acidity
Coumarin-3-yl-substituted pyrimidinones Coumarin-3-yl, tetrazolyl Fluorescence, potential bioactivity
4-Bromo-bis(oxazolyl)pyridine Bromo, oxazolyl Increased steric bulk, lipophilicity

Key Findings :

  • The hydroxyl group in the target compound improves aqueous solubility and acidity (pKa ~8–10) compared to brominated or alkylated analogues .
  • Coumarin-substituted derivatives (e.g., compounds 4i and 4j in ) exhibit fluorescence and enhanced binding to biological targets due to extended π-conjugation .

Electronic and Aromaticity Differences

The imidazo fusion in the target compound amplifies aromaticity and electron delocalization compared to non-fused pyridine-diones. This enhances stability and redox activity. In contrast, benzo[1,2-b:4,5-b']dithiophene derivatives (e.g., 85903-00-0 in ) prioritize sulfur-mediated electron transport, diverging from the nitrogen-rich profile of the target compound .

Biological Activity

4-Hydroxy-1H-imidazo[4,5-c]pyridine-2,6(3H,5H)-dione is a heterocyclic compound characterized by its imidazole and pyridine rings. Its unique structure lends itself to various biological activities, making it a subject of interest in medicinal chemistry. This article delves into the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.

The compound's molecular formula is C₆H₅N₃O₃, with a molecular weight of 167.12 g/mol. Its CAS number is 6278-40-6. The structure features a hydroxy group that significantly influences its reactivity and biological properties.

PropertyValue
CAS No. 6278-40-6
Molecular Formula C₆H₅N₃O₃
Molecular Weight 167.12 g/mol
IUPAC Name 4-hydroxy-3,5-dihydro-1H-imidazo[4,5-c]pyridine-2,6-dione
InChI Key LQHQKODGVGLRBF-UHFFFAOYSA-N

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating efficacy comparable to established antibiotics.

  • Case Study : In a study evaluating the antibacterial activity against Staphylococcus aureus and Escherichia coli, the compound showed minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL . These values suggest that it could serve as a potential lead compound for developing new antibacterial agents.

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways.

  • Mechanism of Action : It interacts with target enzymes by binding to their active sites or allosteric sites, leading to inhibition of their activity. This mechanism is crucial in the context of diseases such as cancer and metabolic disorders .

Anticancer Potential

Preliminary studies have explored the anticancer potential of this compound.

  • Research Findings : The compound has shown promise in inhibiting tumor cell proliferation in vitro. Specific studies have indicated that it can induce apoptosis in cancer cell lines by activating intrinsic apoptotic pathways .

Comparative Analysis with Similar Compounds

When compared to other imidazo-pyridine derivatives, this compound displays unique biological activities attributed to its hydroxy substitution.

Compound NameAntimicrobial Activity (MIC)Enzyme InhibitionAnticancer Activity
This compound3.12 - 12.5 μg/mLYesYes
Imidazo[4,5-b]pyridineHigher MIC valuesModerateLimited
Imidazo[1,2-a]pyridineVariableLowNo

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-Hydroxy-1H-imidazo[4,5-c]pyridine-2,6(3H,5H)-dione, and how do reaction conditions influence isomer ratios?

  • Methodological Answer : The synthesis typically involves cyclization of 2-aminopyridine derivatives with aldehydes/ketones under acidic or basic conditions. For example, ribosylation of triazolo[4,5-c]pyridine analogs (e.g., 4-chloro derivatives) showed isomer ratios dependent on solvent polarity and temperature . Key steps include:

  • Cyclization : Use of Na₂S₂O₅ adducts with aldehydes to form the imidazo core .
  • Functionalization : Thiation or amination at the 4-position via nucleophilic substitution (e.g., using NaSH or NH₃) .
  • Monitoring : TLC or HPLC to track reaction progress and purity .

Q. Which spectroscopic techniques are most reliable for confirming the structure of imidazo[4,5-c]pyridine derivatives?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR identifies substituent positions (e.g., methyl or hydroxy groups) and ring fusion patterns. For example, methyl group shifts in 1-Methyl-2-phenyl derivatives confirm regiochemistry .
  • UV-Vis : Comparative analysis with methylated analogs (e.g., 1-methyl-triazolo[4,5-c]pyridine) can resolve ambiguities in ribosylation sites .
  • Mass Spectrometry : High-resolution MS validates molecular formulas .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data when determining the regiochemistry of substituted imidazo[4,5-c]pyridines?

  • Methodological Answer : Discrepancies often arise from overlapping signals or unexpected tautomerism. Strategies include:

  • X-ray Crystallography : Definitive structural assignment, as used for pyridazinone derivatives .
  • Isotopic Labeling : Track substitution sites (e.g., ¹⁵N-labeled amines) .
  • Comparative Modeling : Compare experimental UV/IR spectra with computational predictions (e.g., DFT) .

Q. What strategies optimize regioselectivity during alkylation or functionalization of the imidazo[4,5-c]pyridine core?

  • Methodological Answer :

  • Base Selection : K₂CO₃ in DMF favors N5-alkylation over N4/N3 in imidazo[4,5-b]pyridines .
  • Protecting Groups : Use of benzoyl groups (e.g., 2,3,5-tri-O-benzoyl-ribofuranosyl) directs reactions to specific sites, followed by deprotection .
  • Catalysis : Transition metals (e.g., Pd) enable cross-coupling at less reactive positions .

Q. How do structural modifications (e.g., hydroxy, methyl, or trifluoromethoxy groups) impact the biological activity of imidazo[4,5-c]pyridines?

  • Methodological Answer :

  • Bioactivity Screening : Test derivatives against bacterial/fungal strains (e.g., 5H-imidazo[4,5-c]pyridines showed antimicrobial activity via thiol interaction) .
  • SAR Studies : Correlate substituent electronegativity (e.g., Cl vs. CF₃O) with enzyme inhibition (e.g., kinase assays) .
  • Computational Docking : Predict binding modes to targets like purine receptors .

Q. What experimental approaches address low yields in multi-step syntheses of imidazo[4,5-c]pyridine derivatives?

  • Methodological Answer :

  • Intermediate Stabilization : Use electron-withdrawing groups (e.g., nitro) to prevent side reactions during cyclization .
  • Flow Chemistry : Improves heat/mass transfer in exothermic steps (e.g., nitration) .
  • Microwave Assistance : Reduces reaction times for slow steps (e.g., SNAr reactions) .

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